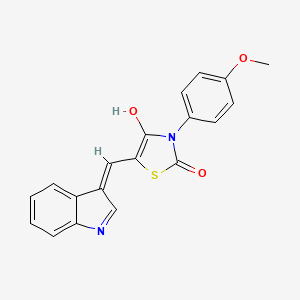
methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
Methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate acts as a competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various physiological processes, including learning and memory, and its dysfunction has been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. By blocking the activity of mGluR5, methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate can modulate the neurotransmitter system and potentially alleviate the symptoms associated with these disorders.
Biochemical and Physiological Effects:
Methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of mGluR5 with high selectivity and potency. In vivo studies have shown that it can modulate the release of neurotransmitters such as dopamine and glutamate, and improve cognitive function in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
Methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well understood. It has high selectivity and potency for mGluR5, making it a useful tool for studying the function of this receptor. However, one of the limitations of this compound is its potential toxicity, which should be taken into consideration when designing experiments.
Future Directions
There are several future directions for research on methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate. One direction is the development of novel drugs based on this compound for the treatment of neurological disorders. Another direction is the study of its potential applications in other fields, such as agriculture and environmental science. Additionally, further research is needed to understand the full range of its biochemical and physiological effects, as well as its potential limitations and toxicity.
Synthesis Methods
Methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate can be synthesized using different methods. One of the most common methods is the reaction between 4-hydroxyproline and 3-nitrobenzaldehyde in the presence of a catalyst such as triethylamine. The reaction takes place in a solvent such as dichloromethane, and the product is obtained through purification using column chromatography. Other methods include the use of different catalysts and solvents, such as piperidine and acetonitrile.
Scientific Research Applications
Methyl 4-hydroxy-1-(3-nitrobenzyl)prolinate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has been used as a building block for the synthesis of novel drugs. In biochemistry, it has been used as a probe to study protein-ligand interactions. In neuroscience, it has been used as a tool to study the function of neurotransmitter receptors.
properties
IUPAC Name |
methyl 4-hydroxy-1-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-20-13(17)12-6-11(16)8-14(12)7-9-3-2-4-10(5-9)15(18)19/h2-5,11-12,16H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZECJVNTCRFDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1CC2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-1-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-cyclopentyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6079494.png)
![1-(4-fluorobenzyl)-4-{[3-(methylthio)benzyl]amino}-2-pyrrolidinone](/img/structure/B6079497.png)
![N-(3-pyridinylmethyl)-3-{[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6079502.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide](/img/structure/B6079511.png)
![1-(4-chlorophenyl)-N-({1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6079527.png)
![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4-nitrobenzenesulfonamide hydrochloride](/img/structure/B6079531.png)
![3-(2-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6079536.png)
![(4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B6079548.png)
![N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6079552.png)
![6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B6079558.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6079565.png)

![2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride](/img/structure/B6079583.png)
![1-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6079589.png)